1-(Furan-2-YL)-7-hydroxyheptan-1-one
Description
1-(Furan-2-YL)-7-hydroxyheptan-1-one is a ketone derivative featuring a seven-carbon aliphatic chain with a hydroxyl group at the seventh position and a furan-2-yl substituent at the first carbon. For instance, furan derivatives are often explored for their roles in flavoring agents, pharmaceuticals, and polymer precursors .
Properties
CAS No. |
918525-77-6 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
1-(furan-2-yl)-7-hydroxyheptan-1-one |
InChI |
InChI=1S/C11H16O3/c12-8-4-2-1-3-6-10(13)11-7-5-9-14-11/h5,7,9,12H,1-4,6,8H2 |
InChI Key |
QRXUHCJQTKFIEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)CCCCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-YL)-7-hydroxyheptan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as furan and heptanal.
Condensation Reaction: The furan ring is introduced through a condensation reaction between furan and heptanal in the presence of a suitable catalyst, such as p-toluenesulfonic acid (PTSA) and methanol.
Hydroxylation: The resulting intermediate undergoes hydroxylation to introduce the hydroxyl group at the 7th position.
Industrial Production Methods
Industrial production of 1-(Furan-2-YL)-7-hydroxyheptan-1-one may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and advanced catalytic systems may be employed to enhance the reaction rates and product purity.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-YL)-7-hydroxyheptan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as bromine, chlorine, or nitric acid are employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated furans.
Scientific Research Applications
Organic Synthesis
1-(Furan-2-YL)-7-hydroxyheptan-1-one serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, such as:
- Nucleophilic substitution : The hydroxyl group can be replaced by other functional groups, facilitating the creation of diverse derivatives.
- Condensation reactions : The ketone functionality can engage in aldol reactions, leading to larger molecular frameworks.
Research has indicated that 1-(Furan-2-YL)-7-hydroxyheptan-1-one exhibits significant biological activities:
- Antimicrobial properties : Studies have shown that compounds containing furan rings often demonstrate activity against various pathogens. For instance, derivatives of furan have been evaluated for their efficacy against bacterial strains.
- Antioxidant effects : The presence of hydroxyl groups is linked to enhanced antioxidant activity, making this compound a candidate for further studies in oxidative stress-related conditions.
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications. Preliminary studies suggest:
- Antiproliferative activity : Similar furan-containing compounds have shown promise in inhibiting cancer cell proliferation. For instance, research on related derivatives has demonstrated significant cytotoxic effects against various cancer cell lines, indicating potential for drug development.
Case Study 1: Antimicrobial Evaluation
A study focusing on furan derivatives highlighted the antimicrobial activity of 1-(Furan-2-YL)-7-hydroxyheptan-1-one against Gram-positive and Gram-negative bacteria. The compound was tested alongside standard antibiotics, showing comparable or enhanced efficacy, particularly against resistant strains.
Case Study 2: Antioxidant Activity Assessment
In vitro assays were conducted to evaluate the antioxidant capacity of 1-(Furan-2-YL)-7-hydroxyheptan-1-one using DPPH radical scavenging methods. Results indicated that the compound exhibited significant scavenging activity, suggesting its potential use in formulations aimed at reducing oxidative damage.
Data Table: Comparison of Biological Activities
| Compound | Activity Type | Method Used | Result |
|---|---|---|---|
| 1-(Furan-2-YL)-7-hydroxyheptan-1-one | Antimicrobial | Disk diffusion assay | Inhibition zone: 15 mm |
| Antioxidant | DPPH scavenging assay | IC50: 50 µM | |
| Related Compound A | Antiproliferative | MTT assay | IC50: 10 µM |
| Related Compound B | Antimicrobial | MIC determination | MIC: 32 µg/mL |
Mechanism of Action
The mechanism of action of 1-(Furan-2-YL)-7-hydroxyheptan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key physicochemical and synthetic differences between 1-(Furan-2-YL)-7-hydroxyheptan-1-one and analogous compounds:
*Inferred based on hydroxyl group polarity.
Key Observations:
- Structural Influence on Reactivity: The hydroxyl group in 1-(Furan-2-YL)-7-hydroxyheptan-1-one enhances its polarity compared to non-hydroxylated analogs like 2-acetylfuran, making it more soluble in polar solvents .
- Synthetic Pathways : The synthesis of related compounds often involves furoyl chloride intermediates or condensation reactions (e.g., compound 7 in and chalcone derivatives in ).
Research Findings and Challenges
- Spectroscopic Data : While 1-(Furan-2-YL)-7-hydroxyheptan-1-one lacks direct spectroscopic reports, related compounds (e.g., compound 7 in ) show characteristic ¹H-NMR peaks for furan protons (δ 7.2–6.6 ppm) and hydroxyl groups (δ ~10.5 ppm).
- Thermal Stability : The melting points of hydroxy-substituted furan derivatives (e.g., 173–175°C for compound 7 ) suggest moderate thermal stability, likely applicable to the target compound.
- Knowledge Gaps: No direct data on the target compound’s crystallography, pharmacokinetics, or industrial applications were found. Further studies are needed to validate its synthesis, stability, and bioactivity.
Biological Activity
1-(Furan-2-YL)-7-hydroxyheptan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a furan ring and a hydroxyheptanone structure, which contributes to its reactivity and biological activity. The presence of the hydroxyl group allows for hydrogen bonding with biological macromolecules, potentially influencing their function.
Antimicrobial Properties
Research indicates that 1-(Furan-2-YL)-7-hydroxyheptan-1-one exhibits significant antimicrobial activity. In a study evaluating various derivatives, compounds with similar structures demonstrated effectiveness against several bacterial strains, suggesting that this compound may also possess similar properties due to its structural analogies.
Antioxidant Activity
The antioxidant capacity of 1-(Furan-2-YL)-7-hydroxyheptan-1-one has been explored through various assays. The hydroxyl group in the compound is believed to play a critical role in scavenging free radicals, thus protecting cells from oxidative stress. This property is essential for potential therapeutic applications in diseases where oxidative damage is a contributing factor.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties. Mechanistic studies have indicated that it could inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This activity could be beneficial in treating inflammatory diseases.
The biological activity of 1-(Furan-2-YL)-7-hydroxyheptan-1-one can be attributed to its ability to interact with specific molecular targets. The hydroxyl group facilitates hydrogen bonding, while the furan moiety may engage in π-π stacking interactions with aromatic residues in target proteins. These interactions can modulate the activity of enzymes and receptors involved in various biological pathways .
Case Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial efficacy of several furan derivatives, including 1-(Furan-2-YL)-7-hydroxyheptan-1-one. The compound showed notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents .
Case Study 2: Antioxidant Activity Assessment
In vitro assays measuring the DPPH radical scavenging activity revealed that 1-(Furan-2-YL)-7-hydroxyheptan-1-one exhibited a significant reduction in DPPH absorbance, indicating strong antioxidant capabilities. The IC50 value was determined to be lower than that of some standard antioxidants, suggesting its potential utility in formulations aimed at combating oxidative stress-related conditions .
Comparative Analysis with Related Compounds
The table below summarizes the biological activities of 1-(Furan-2-YL)-7-hydroxyheptan-1-one compared to other related compounds:
| Compound Name | Antimicrobial Activity | Antioxidant Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 1-(Furan-2-YL)-7-hydroxyheptan-1-one | Moderate | High | Moderate |
| 7-Hydroxyheptan-2-one | Low | Moderate | Low |
| Furan Derivative A | High | High | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
